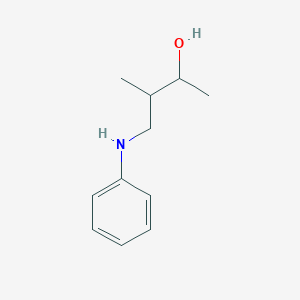

4-Anilino-3-methylbutan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

80460-50-0 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-anilino-3-methylbutan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-9(10(2)13)8-12-11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3 |

InChI Key |

AEXUPYKDIDMVBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1=CC=CC=C1)C(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Anilino 3 Methylbutan 2 Ol

Direct Aminohydroxylation and Aminoalkylation Routes

Direct methods involving the simultaneous or sequential addition of amino and hydroxyl moieties across a double bond or via epoxide opening represent an atom-economical approach to the amino alcohol core.

The direct synthesis of β-amino alcohols from simple olefins remains a significant challenge, but several strategies have emerged. One of the most effective methods is the asymmetric ring-opening (ARO) of meso-epoxides with amine nucleophiles. researchgate.net For the synthesis of 4-Anilino-3-methylbutan-2-ol, a suitable precursor would be 1,2-epoxy-3-methylbutane. The reaction with aniline (B41778), catalyzed by a chiral organocatalyst, can proceed with high yield and excellent enantioselectivity, affording the desired trans-β-amino alcohol. researchgate.net The regioselectivity of the nucleophilic attack by aniline is crucial and can be controlled by the choice of catalyst and reaction conditions.

Another direct approach is the hydroamination of unsaturated alcohols. While less common, the palladium-catalyzed intermolecular hydroamination of vinyl arenes with anilines has been demonstrated to produce Markovnikov products exclusively. acs.org A related strategy involves the aminomercuration of alkenes. For instance, the reaction of an alkene with mercury(II) tetrafluoroborate (B81430) in the presence of aniline can lead to an aminomercurial intermediate, which can then be converted to the target amino alcohol. nih.gov The formation of bicyclic intermediates is possible, and the reaction often proceeds via an aziridinium (B1262131) ion, leading to a single diastereomer. nih.gov

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. ijirset.comwiley-vch.de This methodology is known for accelerating reaction rates, improving yields, and often using more environmentally benign solvents like water, making it a key tool in green chemistry. ijirset.comiupac.org In the context of synthesizing amino alcohols, PTC can be particularly useful for reactions involving ionic reagents, such as borohydrides, which are soluble in an aqueous or solid phase but are needed to react with an organic-soluble substrate. ijirset.comresearchgate.net

The synthesis of the related compound 4-(diethylamino)-3-methylbutan-2-ol (B1203623) via the reduction of its corresponding aminoketone has been successfully demonstrated using a two-phase benzene-water system with sodium borohydride (B1222165) as the reducing agent. researchgate.net The effectiveness of various quaternary ammonium (B1175870) salts as phase-transfer catalysts was evaluated. researchgate.net These catalysts function by transporting the borohydride anion from the aqueous phase to the organic phase, where it can reduce the aminoketone. wiley-vch.deresearchgate.net The use of a catalyst significantly enhances the yield compared to the uncatalyzed reaction. researchgate.net

| Catalyst | Solvent System | Yield (%) | Reference |

| None | Benzene-Water | 61.9 | researchgate.net |

| Et4NCl | Benzene-Water | 66.1 | researchgate.net |

| Et3BnNCl | Benzene-Water | 72.3 | researchgate.net |

| MePh(CH2)2NBr | Benzene-Water | 82.8 | researchgate.net |

Table 1: Effect of Phase-Transfer Catalysts on the Yield of 4-(dialkylamino)-3-methylbutan-2-ol. researchgate.net

This PTC approach is directly applicable to the synthesis of this compound from its aminoketone precursor, offering a practical and efficient method for its preparation.

Reductive Functionalization Strategies

Reductive methods provide a versatile and widely used pathway to vicinal amino alcohols. These strategies typically involve the reduction of a functional group, such as a nitro group or a ketone, in a precursor molecule.

A common and effective strategy for synthesizing aromatic amines is the reduction of the corresponding nitro compounds. thieme-connect.deorganic-chemistry.org This approach can be adapted to produce this compound by first synthesizing a precursor containing a nitrophenyl group, such as 4-(4-nitrophenylamino)-3-methylbutan-2-ol, followed by selective reduction of the nitro group. The reduction proceeds in three steps via nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.de

Modern catalytic systems offer high selectivity for this transformation, allowing the nitro group to be reduced in the presence of other sensitive functionalities like hydroxyl groups or double bonds. thieme-connect.de For example, iron-based catalysts, such as Fe2O3/NGr@C or homogeneous iron complexes, have been used for the catalytic hydrogenation of nitroarenes with high yields. thieme-connect.de Another approach is transfer hydrogenation using formic acid as a reducing agent in the presence of a well-defined iron catalyst, which proceeds under mild, base-free conditions. organic-chemistry.org A particularly innovative method is the "borrowing hydrogen" or "hydrogen autotransfer" process, where an alcohol can serve as the alkylating agent for a nitroarene in a one-pot reductive amination, catalyzed by transition metals like ruthenium. ionike.com This process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the reduced nitro group, followed by reduction to the final N-alkylated amine. ionike.com

The final step in many synthetic routes to this compound is the reduction of the precursor aminoketone, 4-anilino-3-methylbutan-2-one. The stereochemical outcome of this reduction is critical, as it establishes one of the two chiral centers in the final product. The diastereoselectivity of this reduction can be controlled by the choice of reducing agent and reaction conditions.

The reduction of ketones to alcohols is commonly achieved with borohydride reagents. thieme-connect.de For acyclic ketones with an adjacent chiral center, such as the precursor aminoketone, the stereoselectivity can often be predicted by the Felkin-Anh model. The use of sterically demanding, bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), can significantly enhance diastereoselectivity by favoring hydride attack from the less hindered face. thieme-connect.de

An alternative and highly efficient strategy is direct asymmetric reductive amination (DARA). In this approach, a ketone (3-methylbutan-2-one) reacts with an amine (aniline) in the presence of a chiral catalyst and a hydrogen source to directly form the chiral amino alcohol. mdpi.com Cooperative catalysis, involving an iridium complex and a chiral phosphate (B84403) anion, can facilitate the hydrogenation of the intermediate iminium ion with high enantioselectivity. mdpi.com The chiral phosphate anion pairs with the iminium cation, effectively guiding the hydride transfer from the metal complex to achieve facial selectivity. mdpi.com

| Precursor | Reducing System | Key Feature | Reference |

| 4-Anilino-3-methylbutan-2-one | NaBH4 / PTC | Enhanced yield in two-phase system | researchgate.net |

| 4-Anilino-3-methylbutan-2-one | L-Selectride | High diastereoselectivity via steric control | thieme-connect.de |

| 3-Methylbutan-2-one + Aniline | Ir-diamine / Chiral Phosphate / H2 | Direct asymmetric reductive amination | mdpi.com |

Table 2: Selected Reductive Strategies for the Synthesis of this compound.

Multi-Component and Tandem Reaction Sequences for Library Generation

Multi-component reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates most, if not all, of the atoms of the starting materials. tcichemicals.comnih.gov This inherent atom economy and efficiency make MCRs ideal for generating libraries of structurally diverse compounds for drug discovery and medicinal chemistry. tcichemicals.comfrontiersin.org

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating peptidomimetic structures, which are often bioactive. organic-chemistry.org An Ugi four-component reaction (U-4CR) could be designed to generate a library of compounds analogous to this compound. For example, the reaction of aniline (the amine component), isobutyraldehyde (B47883) (the carbonyl component), a carboxylic acid, and an isocyanide would yield a complex α-acylamino amide product. While not directly yielding the target structure, subsequent chemical transformations could be employed to access the desired amino alcohol scaffold. The true power of this approach lies in the ability to vary each of the four components, leading to thousands of unique products from a single, efficient one-pot reaction, facilitating the rapid exploration of chemical space around the core structure. nih.govorganic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

While specific applications to this compound are not documented, this section outlines the theoretical application of green chemistry principles to its synthesis.

Solvent-free reactions represent a significant advancement in green chemistry by eliminating the environmental and safety concerns associated with traditional organic solvents. researchgate.netnih.gov These reactions are often conducted by grinding solid reactants together or by heating a mixture of reactants without any solvent. This approach can lead to higher yields, shorter reaction times, and simplified product purification. researchgate.net For the synthesis of a compound like this compound, a solvent-free approach could theoretically involve the direct reaction of aniline with a suitable precursor, such as an epoxide or a halohydrin derivative of 3-methylbutan-2-ol.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. matanginicollege.ac.in Performing organic reactions in an aqueous medium can offer unique reactivity and selectivity compared to traditional solvents. For the synthesis of amino alcohols, phase-transfer catalysis is a technique that can be employed in aqueous systems to facilitate the reaction between water-insoluble organic substrates and water-soluble reagents. researchgate.net For instance, the synthesis of the related compound 4-(diethylamino)-3-methylbutan-2-ol has been achieved in a benzene-water system using phase-transfer catalysts, demonstrating the potential for using water in the synthesis of similar amino alcohols. researchgate.net

A hypothetical aqueous synthesis of this compound could involve the reaction of aniline with a suitable electrophile in water, potentially aided by a surfactant or a phase-transfer catalyst to overcome solubility issues.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgacs.org Catalytic reactions are inherently more atom-economical than stoichiometric reactions because catalysts are used in small amounts and are not consumed in the reaction. nwnu.edu.cn

The development of efficient catalytic systems is crucial for improving the atom economy of synthetic processes. nwnu.edu.cnupertis.ac.id For the synthesis of this compound, this would typically involve the ring-opening of an epoxide (e.g., 3-methyl-1,2-epoxybutane) with aniline. This type of reaction can be catalyzed by a variety of catalysts, including acids, bases, or metal complexes.

Table 1: Potential Catalytic Approaches for Synthesis of this compound

| Catalytic Approach | Potential Catalyst Examples | Theoretical Advantages |

|---|---|---|

| Homogeneous Catalysis | Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃), Brønsted acids | Mild reaction conditions, high selectivity. |

| Heterogeneous Catalysis | Zeolites, clays, supported metal oxides | Ease of catalyst separation and recycling, enhanced stability. |

| Biocatalysis | Lipases, epoxide hydrolases | High enantioselectivity, operation in aqueous media, mild conditions. |

The use of heterogeneous catalysts is particularly advantageous from a green chemistry perspective, as it simplifies product purification and allows for the reuse of the catalyst, thereby reducing waste. upertis.ac.id Biocatalysis, using enzymes, offers the potential for highly selective transformations under environmentally benign conditions, often in aqueous media. matanginicollege.ac.in While no specific catalysts have been reported for the synthesis of this compound, the general principles of catalysis for amino alcohol formation provide a framework for developing such a process.

Lack of Specific Research Data Hinders Detailed Synthesis Analysis of this compound

The intended article was to focus on the stereochemical control and various asymmetric synthesis strategies for this compound, including chiral auxiliary-mediated approaches, organocatalytic enantioselective transformations, and transition metal-catalyzed asymmetric synthesis. Further sections were planned to detail diastereoselective induction and control through both substrate-controlled and reagent-controlled methods.

Without access to specific research findings—such as the effectiveness of various chiral auxiliaries, the enantiomeric excesses achieved with different organocatalysts, or the diastereomeric ratios obtained using specific transition metal catalysts in the context of this compound synthesis—it is not possible to generate the thorough and informative content required for each specified subsection. The creation of detailed research findings and data tables, a crucial component of the request, is therefore unachievable.

Consequently, this report cannot provide the requested in-depth article on the stereochemical synthesis of this compound due to the current lack of specific and detailed scientific literature on the subject.

Stereochemical Control and Aspects in 4 Anilino 3 Methylbutan 2 Ol Synthesis

Determination of Absolute and Relative Configurations in 4-Anilino-3-methylbutan-2-ol Synthesis

The unambiguous assignment of the absolute and relative stereochemistry of this compound is a critical aspect of its synthesis, ensuring the desired stereoisomer is obtained. Various analytical techniques are employed to elucidate the three-dimensional arrangement of atoms at the chiral centers (C2 and C3). The primary methods for this determination are Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing agents, and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique used to determine the relative configuration of diastereomers, such as the syn and anti isomers of this compound. The differentiation between these isomers is primarily based on the analysis of proton-proton (¹H-¹H) coupling constants and differences in chemical shifts.

For vicinal amino alcohols, the coupling constant between the protons on the carbon atoms bearing the hydroxyl and amino groups (H-C2 and H-C3) is particularly informative. According to the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons. In the more stable staggered conformations, the anti diastereomer typically exhibits a larger coupling constant (³J_HH) compared to the syn diastereomer. This is because the antiperiplanar arrangement of the protons in one of the stable rotamers of the anti isomer leads to a larger coupling constant, whereas the gauche interactions in the stable rotamers of the syn isomer result in smaller coupling constants.

To illustrate this, consider the following hypothetical ¹H NMR data for the syn and anti diastereomers of this compound.

Hypothetical ¹H NMR Data for Diastereomers of this compound

| Proton | syn-Isomer Chemical Shift (δ, ppm) | syn-Isomer Coupling Constant (J, Hz) | anti-Isomer Chemical Shift (δ, ppm) | anti-Isomer Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-2 | 3.85 | 4.5 | 3.70 | 8.5 |

| H-3 | 2.95 | 4.5 | 3.10 | 8.5 |

In this example, the smaller coupling constant (4.5 Hz) for the syn-isomer compared to the larger coupling constant (8.5 Hz) for the anti-isomer would be a key indicator of their relative stereochemistry.

Furthermore, ¹³C NMR spectroscopy can also aid in the assignment of diastereomers. The chemical shifts of the carbon atoms, particularly C2 and C3, can differ between the syn and anti isomers due to varying steric and electronic environments.

Hypothetical ¹³C NMR Data for Diastereomers of this compound

| Carbon | syn-Isomer Chemical Shift (δ, ppm) | anti-Isomer Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 | 72.1 | 73.5 |

| C-3 | 58.4 | 59.8 |

To determine the absolute configuration of a single enantiomer, chiral derivatizing agents (CDAs) are often employed. One of the most common methods is the use of Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The chiral amino alcohol is reacted with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, to form a pair of diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δ_S - δ_R) of the protons near the newly formed chiral center, the absolute configuration of the original alcohol can be determined.

X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining both the relative and absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms.

For this compound, if a single crystal of one of the enantiomerically pure diastereomers can be grown, X-ray diffraction analysis can provide the following information:

Relative Configuration: The analysis will clearly show the relative positions of the hydroxyl, methyl, and anilino groups, confirming whether the molecule is the syn or anti diastereomer.

Absolute Configuration: Through the use of anomalous dispersion, the absolute configuration (R or S) of each chiral center can be determined without the need for a reference to a known chiral compound. The Flack parameter, which is calculated during the crystallographic refinement, is a key indicator of the correctness of the assigned absolute stereochemistry. A value close to zero for the correct enantiomer confirms the assignment.

While a powerful technique, the primary limitation of X-ray crystallography is the requirement for a suitable single crystal, the growth of which can be challenging.

Chemical Reactivity and Transformations of 4 Anilino 3 Methylbutan 2 Ol

Reactions Involving the Secondary Alcohol Moiety

The secondary alcohol group is a versatile site for various chemical reactions, including oxidation, substitution, and elimination.

The secondary alcohol in 4-Anilino-3-methylbutan-2-ol can be selectively oxidized to the corresponding ketone, 4-Anilino-3-methylbutan-2-one. This transformation is a fundamental reaction in organic synthesis. While specific studies on this exact molecule are not prevalent, the oxidation of similar secondary alcohols is well-documented. For instance, the oxidation of 3-methylbutan-2-ol yields 3-methylbutan-2-one. reddit.com Various oxidizing agents can be employed for this purpose, with the choice of reagent determining the selectivity and reaction conditions.

Common reagents for the oxidation of secondary alcohols include chromium-based compounds (e.g., pyridinium (B92312) chlorochromate, PCC), manganese-based reagents (e.g., potassium permanganate, KMnO₄), and methods like the Swern or Dess-Martin periodinane oxidation. Photocatalytic methods using catalysts like titanium dioxide (TiO₂) have also been explored for the selective oxidation of aromatic alcohols. rsc.org The expected product of such a reaction is detailed in the table below.

| Starting Material | Reaction Type | Expected Product |

| This compound | Selective Oxidation | 4-Anilino-3-methylbutan-2-one |

This table illustrates the expected outcome of the selective oxidation of the secondary alcohol moiety.

The hydroxyl group of the secondary alcohol can act as a leaving group in nucleophilic substitution reactions, typically after protonation by an acid. The reaction of similar secondary alcohols, such as 3-methylbutan-2-ol, with hydrogen halides like HBr or HCl proceeds via a nucleophilic substitution mechanism. vedantu.comdoubtnut.com

The mechanism often involves the following steps:

Protonation: The alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water).

Carbocation Formation: Loss of a water molecule generates a secondary carbocation at the C2 position.

Rearrangement: This secondary carbocation can undergo a 1,2-hydride shift from the adjacent tertiary carbon (C3) to form a more stable tertiary carbocation. vedantu.comdoubtnut.comdoubtnut.com

Nucleophilic Attack: The halide ion (e.g., Br⁻) then attacks the tertiary carbocation to yield the final product.

This pathway suggests that the reaction of this compound with a hydrogen halide would likely lead to a rearranged product. These reactions are generally classified as Sₙ1 (Substitution Nucleophilic Unimolecular) due to the formation of a carbocation intermediate. rsc.org

| Reactant | Reagent | Major Product (Post-Rearrangement) | Reaction Type |

| This compound | HBr | 4-Anilino-2-bromo-2-methylbutane | Sₙ1 |

| This compound | HCl | 4-Anilino-2-chloro-2-methylbutane | Sₙ1 |

This table outlines the predicted major products from nucleophilic substitution reactions involving carbocation rearrangement.

Acid-catalyzed dehydration of this compound results in the formation of an alkene. Similar to nucleophilic substitution, this elimination reaction proceeds through a carbocation intermediate. doubtnut.comdoubtnut.com The treatment of a secondary alcohol like 3-methylbutan-2-ol with a strong acid such as concentrated sulfuric acid leads to the formation of alkenes. doubtnut.com

The reaction mechanism involves protonation of the hydroxyl group, loss of water to form a secondary carbocation, and subsequent rearrangement to a more stable tertiary carbocation via a hydride shift. doubtnut.com Elimination of a proton from an adjacent carbon atom then forms a double bond. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. stackexchange.com In this case, elimination would favor the formation of 4-Anilino-2-methylbut-2-ene.

| Starting Material | Conditions | Major Alkene Product |

| This compound | Heat, conc. H₂SO₄ | 4-Anilino-2-methylbut-2-ene |

This table shows the predicted major product from the acid-catalyzed dehydration of this compound.

Reactions Involving the Anilino Amine Functionality

The anilino group, consisting of a primary amine attached to a benzene (B151609) ring, is reactive towards N-functionalization and electrophilic substitution on the aromatic ring.

The nitrogen atom of the anilino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions like alkylation, acylation, and arylation.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. A common modern method is the "borrowing hydrogen" or "hydrogen autotransfer" reaction, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst, such as iridium or ruthenium complexes. nih.govionike.comrsc.org This process is considered environmentally benign as the only byproduct is water. researchgate.net

N-Acylation: The anilino group readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. This transformation is often used as a protecting group strategy in electrophilic aromatic substitution to moderate the reactivity of the aniline (B41778) ring and prevent side reactions. libretexts.org

N-Arylation: The introduction of an aryl group can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide.

| Reaction Type | Reagents | Functional Group Formed |

| N-Alkylation | R-OH, Ru or Ir catalyst | Secondary or Tertiary Amine |

| N-Acylation | R-COCl or (R-CO)₂O | Amide |

| N-Arylation | Ar-X, Pd catalyst, Base | Diaryl or Alkyl-Aryl Amine |

This table summarizes common N-functionalization reactions applicable to the anilino group.

The amino group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions on the aniline ring. ncert.nic.in This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic system, stabilizing the carbocation intermediate (the sigma complex). libretexts.org

However, the high reactivity of the amino group can lead to multiple substitutions and oxidation under strongly acidic or oxidizing conditions. libretexts.org Furthermore, in strongly acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating group and a meta-director. To overcome these issues, the amino group is often protected, typically by converting it into an acetanilide (B955) (an amide) via acylation. The amide group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled monosubstitution. libretexts.org The protecting group can be removed by hydrolysis after the EAS reaction.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) onto the ring.

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups (though these are often problematic with unprotected anilines). masterorganicchemistry.com

| Reaction Type | Typical Reagent | Position of Substitution |

| Bromination | Br₂ in a suitable solvent | ortho, para |

| Nitration (on protected amine) | HNO₃, H₂SO₄ | ortho, para (mainly para) |

| Sulfonation | Fuming H₂SO₄ | ortho, para |

This table indicates the expected regioselectivity for electrophilic aromatic substitution on the anilino ring.

Selective Transformations Utilizing Both Functional Groups

The strategic positioning of the anilino and hydroxyl groups in a 1,4-relationship makes this compound a suitable precursor for the synthesis of heterocyclic systems through intramolecular cyclization. The most prominent transformation in this category is the acid-catalyzed cyclization to form substituted quinoline (B57606) derivatives. This type of reaction is analogous to the final stages of classical quinoline syntheses like the Skraup-Doebner-Von Miller reaction. iipseries.orgacs.orgwikipedia.org

The general mechanism involves an intramolecular electrophilic substitution on the aniline ring. Under strong acid catalysis (e.g., H₂SO₄, PPA), the hydroxyl group is protonated and eliminated as water, generating a carbocation. The nucleophilic aniline ring then attacks this carbocation, leading to the formation of a new six-membered ring.

A plausible pathway for the cyclization of this compound is as follows:

Protonation and Dehydration: The alcohol at C-2 is protonated by an acid catalyst. Subsequent loss of a water molecule generates a secondary carbocation at C-2.

Intramolecular Electrophilic Attack: The electron-rich aniline ring acts as an intramolecular nucleophile, attacking the carbocation. This cyclization step, a form of intramolecular Friedel-Crafts alkylation, forms a 1,2,3,4-tetrahydroquinoline (B108954) ring system.

Aromatization: In the presence of a suitable oxidizing agent (often part of the reaction conditions in classical quinoline syntheses), the resulting tetrahydroquinoline intermediate can be dehydrogenated to form the aromatic quinoline ring. acs.org The expected product from this specific precursor would be 2,3-dimethylquinoline.

The table below summarizes this key transformation.

| Reactant | Conditions | Key Transformation | Expected Product |

|---|---|---|---|

| This compound | Strong Acid (e.g., H₂SO₄), Heat, Oxidizing Agent | Intramolecular Cyclization and Aromatization | 2,3-Dimethylquinoline |

This cyclization highlights a powerful synthetic application of γ-anilino alcohols, leveraging both functional groups in a single, concerted transformation to build complex heterocyclic structures. mdpi.com

Rearrangement Reactions and Associated Mechanisms

In addition to direct cyclization, this compound is susceptible to carbocation-mediated rearrangement reactions, particularly under acidic conditions where the formation of a carbocation is facilitated. spcmc.ac.in The most probable rearrangement follows the principles of a Wagner-Meerwein rearrangement, which involves a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation intermediate. ambeed.comwikipedia.orgscribd.com

The mechanism for the rearrangement of this compound is initiated similarly to the cyclization pathway but diverges based on the fate of the intermediate carbocation.

Mechanism of Rearrangement:

Step 1: Protonation of the Hydroxyl Group: The reaction begins with the protonation of the secondary alcohol by a strong acid, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Step 2: Formation of a Secondary Carbocation: The protonated alcohol departs as a water molecule, leading to the formation of a secondary carbocation at the C-2 position.

Step 3: 1,2-Hydride Shift: A hydrogen atom from the adjacent C-3, along with its bonding pair of electrons (a hydride ion), migrates to the positively charged C-2. This is a classic 1,2-hydride shift.

Step 4: Formation of a Tertiary Carbocation: The hydride shift results in the formation of a new, more stable tertiary carbocation at the C-3 position. The driving force for this rearrangement is the increased stability of the tertiary carbocation over the initial secondary one. spcmc.ac.inscribd.com

Once formed, this rearranged tertiary carbocation can undergo further reactions, such as elimination (to form an alkene) or substitution with a nucleophile present in the medium. For instance, if HBr were the acid used, the bromide ion could attack the tertiary carbocation to yield 3-bromo-2-methyl-3-phenylaminobutane. This type of rearrangement is a common feature in the chemistry of branched alcohols under acidic conditions. wikipedia.org

Mechanistic Investigations of Reactions Involving 4 Anilino 3 Methylbutan 2 Ol

Elucidation of Reaction Pathways and Intermediates

No specific information was found regarding the elucidation of reaction pathways or the identification of intermediates in reactions involving 4-anilino-3-methylbutan-2-ol.

Kinetic Studies and Rate Law Determination

There is no available data from kinetic studies or rate law determinations for reactions in which this compound is a reactant.

Thermodynamic Parameters of Reaction Processes

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactions involving this compound have not been documented in the searched scientific literature.

Spectroscopic Techniques for Mechanistic Evidence (e.g., NMR, IR)

While spectroscopic data (NMR, IR) for compound identification exists for related structures, no studies were found that utilize these techniques to provide mechanistic evidence for the transformation of this compound during a chemical reaction.

Due to the absence of specific research on this compound, a detailed article that adheres to the user's strict outline and content requirements cannot be generated at this time.

Computational Chemistry Studies on 4 Anilino 3 Methylbutan 2 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are powerful tools for understanding the behavior of molecules at the electronic level. For 4-Anilino-3-methylbutan-2-ol, such studies would provide invaluable insights into its fundamental chemical properties.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of this compound has not been reported in the scientific literature. Such a study would typically involve the calculation of molecular orbitals, electron density distribution, and electrostatic potential maps. This analysis would help in identifying the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity. The nature of the chemical bonds, including the C-N, C-O, and C-C bonds, could be characterized in terms of their length, strength, and polarity.

Reaction Energy Profiles and Transition State Characterization

There are currently no published studies detailing the reaction energy profiles for any chemical transformation involving this compound. Research in this area would involve mapping the potential energy surface for a given reaction, identifying the structures of transition states, and calculating the activation energies. This information is fundamental to understanding the kinetics and mechanism of reactions such as oxidation, substitution, or elimination involving this compound.

Stereoelectronic Effects on Reactivity

The influence of stereoelectronic effects on the reactivity of this compound is an area that remains to be explored through computational methods. Due to the presence of chiral centers, the spatial arrangement of orbitals and functional groups is expected to play a significant role in its chemical behavior. Quantum mechanical calculations could elucidate how specific stereoisomers might exhibit different reactivities based on factors like orbital overlap and hyperconjugative interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Flexibility

A comprehensive conformational analysis of this compound using molecular dynamics simulations has not been documented. Such simulations would reveal the preferred three-dimensional structures (conformers) of the molecule and the energy barriers between them. Understanding the conformational landscape is essential as it can significantly impact the molecule's biological activity and physical properties.

Solvent Effects on Reactivity and Conformation

The effect of different solvents on the reactivity and conformation of this compound has not been investigated through molecular dynamics simulations. These studies would involve simulating the molecule in explicit solvent environments (e.g., water, ethanol) to understand how solvent-solute interactions influence its structural dynamics and the energetics of chemical reactions. This is particularly important for predicting its behavior in realistic chemical and biological systems.

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be invaluable for the identification and characterization of novel compounds like this compound. acs.org By simulating the behavior of the molecule in magnetic fields or its interaction with infrared radiation, it is possible to generate theoretical spectra that can guide experimental work. Various online platforms and software packages, such as NMRDB.org and those developed by companies like ChemAxon and ACD/Labs, utilize different computational methods, including empirical databases, neural networks, and quantum mechanical calculations, to predict ¹H NMR, ¹³C NMR, and IR spectra. chemaxon.comnmrdb.orgnmrdb.orgmestrelab.comacdlabs.com

Predicted ¹H NMR Spectrum

The ¹H Nuclear Magnetic Resonance (NMR) spectrum is predicted based on the chemical environment of each proton in the this compound molecule. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups. The predicted data, including chemical shift (δ) in parts per million (ppm), the splitting pattern (multiplicity), the integration value, and the assignment to a specific proton, are summarized in the table below. Predictions can be generated using algorithms that analyze a vast database of known structures or through more fundamental quantum mechanics. nmrdb.orgnmrdb.org

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H (on -OH) | ~1.5 - 3.0 | Broad Singlet | 1H |

| H (on -NH) | ~3.6 | Singlet | 1H |

| H on C2 | ~3.8 | Multiplet | 1H |

| H on C3 | ~1.9 | Multiplet | 1H |

| H on C4 | ~3.2 | Multiplet | 2H |

| H on C5 (CH₃) | ~1.2 | Doublet | 3H |

| H on C1 (CH₃) | ~1.1 | Doublet | 3H |

| Aromatic H (ortho) | ~6.7 | Doublet of Doublets | 2H |

| Aromatic H (meta) | ~7.2 | Triplet | 2H |

| Aromatic H (para) | ~6.6 | Triplet | 1H |

| Note: Predicted values can vary based on the specific software and method used. The solvent is assumed to be CDCl₃. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The predicted chemical shifts for the carbon atoms in this compound are presented below. These predictions are typically generated using computational methods that consider the hybridization and electronic environment of each carbon atom. nmrdb.orgnmrdb.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~20 |

| C2 | ~70 |

| C3 | ~45 |

| C4 | ~50 |

| C5 | ~15 |

| C (Aniline, C-N) | ~148 |

| C (Aniline, ortho) | ~113 |

| C (Aniline, meta) | ~129 |

| C (Aniline, para) | ~117 |

| Note: Predicted values can vary. The solvent is assumed to be CDCl₃. |

Predicted IR Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq The predicted IR spectrum of this compound would show characteristic absorption bands corresponding to its alcohol, amine, and aromatic functionalities. libretexts.orgvaia.comsavemyexams.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium, Sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1050 - 1250 | Strong |

| C-N (Aniline) | Stretching | 1250 - 1350 | Medium |

| Note: These are general ranges for the expected functional group absorptions. |

In silico Catalyst Design and Optimization

The synthesis of a specific stereoisomer of this compound, a chiral amino alcohol, presents a significant challenge that can be addressed through asymmetric catalysis. acs.orgresearchgate.net In silico catalyst design has become an indispensable tool for accelerating the discovery and optimization of catalysts for such transformations, complementing experimental approaches by providing detailed mechanistic insights and predicting catalyst performance. acs.orguib.noresearchgate.net

Computational Strategies for Catalyst Development

Modern computational chemistry employs a variety of strategies to design and screen catalysts virtually before their synthesis in the laboratory. caltech.edursc.org For a target molecule like this compound, a plausible synthetic route is the asymmetric reductive amination of a precursor ketone. The design of a suitable catalyst for this reaction would involve several computational steps.

A primary method used is Density Functional Theory (DFT), which allows for the accurate calculation of the energies of reactants, products, intermediates, and, most importantly, transition states along a proposed reaction pathway. rsc.orgnih.gov By comparing the activation energies for the pathways leading to different stereoisomers, chemists can predict the enantioselectivity of a potential catalyst. caltech.edu This approach is crucial for understanding the origin of stereoselectivity, which often arises from subtle steric and electronic interactions between the catalyst, substrate, and reagents. caltech.edu

The general workflow for in silico catalyst design can be summarized as follows:

Reaction Pathway Identification: Proposing one or more viable synthetic routes to the target molecule. For this compound, this could involve the asymmetric hydrogenation of an α-amino ketone or the reductive amination of a β-hydroxy ketone.

Catalyst Scaffolding: Selecting a promising class of catalysts, such as transition metal complexes (e.g., Ru, Rh, Ir) with chiral phosphine (B1218219) or diamine ligands. acs.org

Modeling and Simulation: Building computational models of the catalyst-substrate complexes and using DFT to explore the potential energy surface of the catalytic cycle.

Iterative Optimization: Modifying the catalyst structure in silico (e.g., by changing ligand substituents) and repeating the calculations to identify designs with improved activity and selectivity.

Application to this compound Synthesis

For the asymmetric synthesis of this compound, a computational study might focus on a ruthenium-catalyzed asymmetric transfer hydrogenation of a suitable α-aminoketone precursor. acs.org Researchers would use DFT to model the key hydride transfer step. Different chiral ligands, such as those derived from amino alcohols or diamines, would be modeled to assess how their structure influences the stereochemical outcome. researchgate.netmdpi.com The calculations would aim to identify a ligand that creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation that leads to the desired (3R,4S) or (3S,4R) diastereomer, for example.

Furthermore, machine learning is emerging as a powerful tool in catalyst design, capable of screening vast virtual libraries of catalysts by learning from existing experimental and computational data to predict performance without the need for expensive DFT calculations for every candidate. mdpi.com

The table below outlines the roles of various computational methods in the catalyst design process.

| Computational Method | Role in Catalyst Design |

| Density Functional Theory (DFT) | Calculating ground and transition state energies, reaction pathways, and predicting stereoselectivity. caltech.edunih.gov |

| Molecular Mechanics (MM) | Rapid conformational searching of flexible ligands and catalyst-substrate complexes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treating the reactive center with high-level quantum mechanics and the surrounding ligand/solvent with faster molecular mechanics. |

| Machine Learning (ML) | High-throughput screening of virtual catalyst libraries, developing quantitative structure-activity relationships (QSAR). mdpi.com |

By leveraging these computational approaches, the development of a highly efficient and selective catalyst for the synthesis of this compound can be significantly rationalized and accelerated, reducing the trial-and-error nature of traditional catalyst development. acs.orguib.no

Applications of 4 Anilino 3 Methylbutan 2 Ol in Advanced Organic Synthesis

Design and Synthesis of Derivatives and Analogues of 4 Anilino 3 Methylbutan 2 Ol

Structure-Reactivity Relationship (SRR) Studies

Structure-reactivity relationship (SRR) studies are fundamental to understanding how the chemical structure of 4-anilino-3-methylbutan-2-ol influences its chemical reactivity and, by extension, its biological interactions. These studies typically involve the introduction of various substituents at different positions of the molecule and assessing the resultant changes in physicochemical properties and reactivity.

Key areas of investigation in SRR studies of this compound analogues often focus on:

Steric Effects: The size and spatial arrangement of substituents can influence the molecule's ability to adopt specific conformations, which may be crucial for its interaction with biological targets.

Lipophilicity: Modification of the molecule can alter its lipophilicity, affecting its solubility, membrane permeability, and distribution within biological systems.

A hypothetical SRR study might involve synthesizing a series of analogues with substitutions on the phenyl ring and evaluating their reactivity in a model chemical reaction, such as N-acylation or oxidation. The results, as shown in the interactive table below, could provide insights into how different substituents affect the reactivity of the anilino group.

| Compound | Anilino Substituent | Electronic Effect | Relative Reaction Rate |

|---|---|---|---|

| Reference | H | Neutral | 1.00 |

| Analogue 1 | 4-OCH3 | Electron-donating | 2.50 |

| Analogue 2 | 4-Cl | Electron-withdrawing | 0.65 |

| Analogue 3 | 4-NO2 | Strongly electron-withdrawing | 0.15 |

Systematic Modification of the Anilino Moiety

The anilino moiety is a prime target for systematic modification to explore its impact on the molecule's properties. Modifications can include the introduction of various substituents on the phenyl ring or even the replacement of the phenyl ring with other aromatic or non-aromatic systems.

Common synthetic strategies for modifying the anilino group involve the reaction of 4-amino-3-methylbutan-2-ol with substituted phenyl halides or the use of substituted anilines in the initial synthesis of the core structure. These modifications aim to modulate the electronic and steric properties of the anilino group. For instance, introducing electron-withdrawing groups can decrease the basicity of the nitrogen atom, while bulky substituents can introduce steric hindrance.

Bioisosteric replacement is another key strategy, where the aniline (B41778) ring is replaced by other groups that are intended to mimic its size, shape, and electronic properties while potentially improving other characteristics. acs.orgbiopartner.co.uk Examples of bioisosteres for the phenyl ring include heteroaromatic rings like pyridine or thiophene, or even non-aromatic carbocyclic systems like bicyclo[1.1.1]pentane. acs.org

| Modification Type | Example Substituent/Replacement | Rationale |

|---|---|---|

| Para-substitution | -F, -Cl, -Br | Modulate electronics and lipophilicity. |

| Meta-substitution | -CF3, -CN | Introduce strong electronic effects and alter binding interactions. |

| Bioisosteric Replacement | Pyridinyl | Introduce a hydrogen bond acceptor and alter solubility. |

| Bioisosteric Replacement | Thienyl | Mimic phenyl electronics with a different heteroatom. |

Systematic Modification of the Butanol Backbone

The butanol backbone of this compound offers several sites for modification, including the hydroxyl group, the methyl group, and the carbon chain itself. These modifications can influence the molecule's conformation, polarity, and metabolic stability.

Synthetic approaches to modify the butanol backbone often start with chiral precursors to control the stereochemistry. For example, the hydroxyl group can be esterified or etherified to produce prodrugs or to alter solubility. The methyl group at the 3-position can be replaced with other alkyl groups to probe steric requirements. The length of the carbon chain can also be extended or shortened to assess the optimal distance between the anilino and hydroxyl functionalities.

A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives have been synthesized from epichlorohydrin, showcasing a strategy for modifying the backbone. nih.gov This multi-step synthesis involves the ring-opening of epichlorohydrin with N-alkylanilines, followed by ring closure and subsequent ring-opening with various nucleophiles to introduce diversity at one end of the propanol backbone. nih.gov

| Modification Site | Modification | Potential Impact |

|---|---|---|

| C2-Hydroxyl | Esterification, Etherification | Altered solubility, metabolic stability, prodrug potential. |

| C3-Methyl | Replacement with ethyl, isopropyl | Probing steric tolerance at the binding site. |

| Carbon Chain | Chain extension or contraction | Optimizing the spatial relationship between key functional groups. |

Synthesis of Stereoisomeric and Diastereomeric Analogues

This compound contains two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of specific stereoisomers is crucial, as different stereoisomers can have vastly different biological activities and metabolic fates.

Stereoselective synthesis is key to obtaining pure stereoisomers. This can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, the diastereoselective synthesis of vicinal amino alcohols can be accomplished starting from readily available and inexpensive amino acids. rsc.org Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the stereoselective reduction of keto groups to hydroxyl groups, which is a critical step in the synthesis of many amino alcohols. rsc.org

Recent advances in biocatalysis have also provided efficient routes to chiral amino alcohols. Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.org

| Stereoisomer | C2 Configuration | C3 Configuration |

|---|---|---|

| (2R, 3R) | R | R |

| (2S, 3S) | S | S |

| (2R, 3S) | R | S |

| (2S, 3R) | S | R |

Heterocyclic and Macrocyclic Derivatives

The incorporation of the this compound scaffold into heterocyclic or macrocyclic structures represents an advanced strategy to explore new chemical space and potentially enhance biological activity.

Heterocyclic derivatives can be synthesized by reacting the functional groups of this compound (the amino and hydroxyl groups) with appropriate reagents to form rings. For example, the amino and hydroxyl groups could potentially react with a carbonyl compound to form an oxazine ring. The synthesis of novel heterocyclic compounds often involves multi-step reaction sequences. researchgate.net

Macrocyclic derivatives involve tethering different parts of the this compound molecule, or linking it to another molecule, to form a large ring. Macrocyclization can pre-organize the molecule into a specific conformation, which may lead to higher binding affinity and selectivity for a biological target. The construction of macrocycles is a challenging but important area of synthetic chemistry, with methods like macrolactamization and ring-closing metathesis being commonly employed. nih.gov The synthesis of macrocyclic peptides, for instance, has been shown to be a valuable strategy for targeting difficult protein-protein interactions. nih.gov

| Derivative Type | Synthetic Strategy | Potential Advantage |

|---|---|---|

| Oxazine Derivative | Condensation of the amino and hydroxyl groups with an aldehyde or ketone. | Introduction of a rigid heterocyclic core. |

| Macrocyclic Ether | Intramolecular Williamson ether synthesis with a tethered leaving group. | Conformational constraint and improved binding affinity. |

| Macrocyclic Lactam | Intramolecular amide bond formation between the anilino nitrogen and a tethered carboxylic acid. | Enhanced metabolic stability and cell permeability. |

Future Research Directions and Outlook for 4 Anilino 3 Methylbutan 2 Ol

Integration with Flow Chemistry and Automated Synthesis

The synthesis of 4-Anilino-3-methylbutan-2-ol and its derivatives is a promising area for the application of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions. researchgate.netacs.org

Continuous-flow reactors can facilitate the synthesis of amino alcohols with significantly shorter reaction times and increased efficiency. mdpi.com For instance, the N-alkylation of anilines with alcohols, a key step in the synthesis of anilino alcohols, has been successfully demonstrated in flow systems. acs.org Automated synthesis platforms, which integrate robotic handling with reaction and analysis modules, could be employed for the rapid and systematic optimization of the synthesis of this compound. researchgate.netthieme-connect.com This would allow for the efficient exploration of a wide range of starting materials and reaction parameters to maximize yield and stereoselectivity. A telescoped flow process, where sequential reactions are performed in a continuous stream without intermediate purification, could be developed for a highly efficient and atom-economical synthesis of this target molecule. acs.org

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit |

| Precise control of reaction parameters | Improved yield and selectivity |

| Enhanced heat and mass transfer | Faster reaction times and safer operation |

| Reduced reaction volumes | Increased safety, especially for hazardous reactions |

| Automation and integration | High-throughput screening and process optimization |

| Telescoped reactions | Increased efficiency and reduced waste |

Development of Novel Catalytic Systems for its Transformation

The development of novel and efficient catalytic systems is crucial for the selective transformation of this compound into other valuable chemical entities. Research in this area is likely to focus on both homogeneous and heterogeneous catalysis, with a strong emphasis on asymmetric transformations to access specific stereoisomers.

Recent advancements in catalysis have shown the potential for highly selective reactions on related anilino alcohol structures. For example, palladium-catalyzed sequential one-pot reactions have been used to synthesize N-aryl-β-amino alcohols. rsc.org Furthermore, novel strategies for the synthesis of anilines from alcohols using Pt-based catalysts have been developed, which could be adapted for the reverse reaction, the amination of alcohols. colab.ws The use of non-precious metal catalysts, such as those based on nickel, for the N-alkylation of amines with alcohols is another promising and sustainable approach. rsc.org

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it a candidate for use as a chiral ligand in asymmetric catalysis. polyu.edu.hk Future work could involve the synthesis of metal complexes of this compound and their evaluation as catalysts in a variety of asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Exploration of Bio-Catalytic and Enzymatic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymatic routes for the synthesis and transformation of this compound is a significant area for future research. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, which is particularly valuable for the production of enantiomerically pure compounds. acs.orgnih.gov

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, have been successfully employed for the synthesis of aromatic 1,2-amino alcohols from renewable starting materials like L-phenylalanine. acs.orgacs.org Such multi-enzyme pathways could be engineered for the synthesis of this compound. For instance, a bienzymatic, one-pot synthesis of β-amino alcohols has been demonstrated using an aldolase (B8822740) and a decarboxylase. researchgate.net Lipases have also been shown to catalyze the ring-opening of epoxides with anilines in a continuous-flow system to produce β-amino alcohols. mdpi.com The development of novel biocatalytic routes could lead to more sustainable and efficient manufacturing processes for this compound and its derivatives. ubbcluj.ro

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for understanding its reactivity and for designing new applications. Advanced spectroscopic and structural characterization techniques will play a key role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. A general NMR protocol has been described for the determination of the absolute configuration of 1,2-amino alcohols by analyzing the spectra of their bis-MPA derivatives, which could be applied to this compound. researchgate.net The use of chiral solvating agents in NMR can also facilitate the enantiodifferentiation of chiral compounds. frontiersin.org

X-ray crystallography can provide definitive information about the solid-state structure of the compound and its derivatives, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding the steric and electronic factors that govern its chemical behavior. nih.gov The binding of anilino-naphthalene sulfonates (structurally related to anilino alcohols) to proteins has been studied using fluorescence spectroscopy, suggesting that similar techniques could be used to investigate the interactions of this compound with biological macromolecules. plos.org

Emerging Applications in Niche Chemical Sciences

While the primary applications of anilino alcohols are often in the synthesis of pharmaceuticals and agrochemicals, there are several emerging niche areas where this compound could find use. Its bifunctional nature makes it a versatile building block for the synthesis of more complex molecules. nih.gov

One potential application is in the development of novel chiral ligands for asymmetric catalysis. researchgate.net The presence of both a nitrogen and an oxygen atom allows for the formation of stable complexes with a variety of metals. By modifying the substituents on the aniline (B41778) ring or the alkyl chain, the steric and electronic properties of the ligand can be tuned to achieve high enantioselectivity in specific reactions. Another area of interest is in materials science, where anilino alcohols could be used as monomers or cross-linking agents in the synthesis of functional polymers. The aniline moiety can be polymerized, and the hydroxyl group provides a site for further functionalization. researchgate.net

Theoretical and Predictive Modeling for Undiscovered Reactivity

Computational chemistry and theoretical modeling are becoming increasingly powerful tools for predicting the reactivity and properties of molecules. These methods can be used to explore the potential energy surfaces of reactions involving this compound, identify the most likely reaction pathways, and predict the structures of transition states and intermediates.

For example, density functional theory (DFT) has been used to study the mechanism of the atmospheric oxidation of aniline initiated by OH radicals, providing insights into the reactivity of the aniline moiety. acs.org Similar theoretical studies could be applied to understand the reactivity of this compound in various chemical transformations. nih.govresearchgate.net Theoretical models can also be used to predict the spectroscopic properties of the molecule, which can aid in the interpretation of experimental data. Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity or other properties of derivatives of this compound, guiding the synthesis of new compounds with desired characteristics.

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new reactions and applications for this versatile anilino alcohol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.